N-(4-bromophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This particular compound features a bromophenyl group and a methylthio substituent, contributing to its potential pharmacological properties. Pyrimidines are significant in medicinal chemistry due to their role in various biological processes, including enzyme inhibition and receptor modulation.
This compound can be synthesized through various chemical reactions involving pyrimidine frameworks. It is classified as an aromatic carboxamide due to the presence of the carboxamide functional group attached to the pyrimidine ring. Pyrimidines like this one are often evaluated for their biological activities, including antimicrobial and anticancer properties.
The synthesis of N-(4-bromophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide can be achieved through several synthetic routes:
For example, one method involves the reaction of 4-bromoaniline with 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
The molecular structure of N-(4-bromophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide can be represented as follows:
The compound features:
The compound's structure can be visualized using chemical drawing software or databases, which allows for the analysis of bond angles and distances.
N-(4-bromophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide can undergo various chemical reactions typical for carboxamides and halogenated compounds:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
The mechanism of action for compounds like N-(4-bromophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide often involves interaction with specific biological targets:
In vitro studies typically assess its efficacy against specific cell lines or microbial strains to elucidate its mechanism of action .
Relevant data from spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy) confirm its structural integrity .
N-(4-bromophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide has potential applications in several areas:
The systematic IUPAC name N-(4-bromophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide provides a complete structural description of this heterocyclic compound. This name explicitly defines:
-SCH₃
) The molecular formula C₁₂H₉BrClN₃OS (molecular weight: 358.65 g/mol) is consistently validated across chemical databases and supplier catalogs [1] [5]. Key structural identifiers include:
O=C(C1=NC(SC)=NC=C1Cl)NC2=CC=C(Br)C=C2
[1] CSC1=NC(=C(C(=O)NC2=CC=C(C=C2)Br)C(Cl)=N1
[1] IHRNMPDPFWWDIV-UHFFFAOYSA-N
[1] The ortho-substituted isomer (N-(2-bromophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide (CAS 838812-43-4) provides an instructive comparison [5]. Its SMILES string (O=C(C1=NC(SC)=NC=C1Cl)NC2=CC=CC=C2Br
) differs only in the bromine attachment position on the phenyl ring, yet this significantly alters spatial orientation and potential electronic effects [5].
Table 1: Structural Differentiation Between Isomers
Compound | SMILES Pattern | CAS Number | Spatial Feature |
---|---|---|---|
N-(4-Bromophenyl) isomer (para) | C1=CC(=CC=C1Br)NC(=O)C2=NC(=NC=C2Cl)SC | 898646-83-8 | Linear para-bromo substitution |
N-(2-Bromophenyl) isomer (ortho) | C1=CC=CC=C1Br)NC(=O)C2=NC(=NC=C2Cl)SC | 838812-43-4 | Sterically hindered ortho-position |
The compound’s unambiguous CAS Registry Number 898646-83-8 serves as its universal identifier across commercial and scientific databases [1] [9]. This CAS number is consistently linked to:
Related compounds demonstrate the critical importance of precise CAS referencing:
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6